molecular formula C5H4Cl2N2O2S B14164395 (2-Chloropyrimidin-5-YL)methanesulfonyl chloride CAS No. 1196145-67-1

(2-Chloropyrimidin-5-YL)methanesulfonyl chloride

Cat. No.: B14164395
CAS No.: 1196145-67-1
M. Wt: 227.07 g/mol
InChI Key: WSEBYCPASFXAKS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyrimidin-5-YL)methanesulfonyl chloride typically involves the chlorination of pyrimidine derivatives followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfonylation step may involve methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyrimidin-5-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or alcohols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require heating or cooling to control the reaction rate .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

(2-Chloropyrimidin-5-YL)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Chloropyrimidin-5-YL)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form covalent bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloropyrimidin-4-YL)methanesulfonyl chloride
  • (2-Chloropyrimidin-6-YL)methanesulfonyl chloride
  • (2-Chloropyrimidin-5-YL)ethanesulfonyl chloride

Uniqueness

(2-Chloropyrimidin-5-YL)methanesulfonyl chloride is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

CAS No.

1196145-67-1

Molecular Formula

C5H4Cl2N2O2S

Molecular Weight

227.07 g/mol

IUPAC Name

(2-chloropyrimidin-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H4Cl2N2O2S/c6-5-8-1-4(2-9-5)3-12(7,10)11/h1-2H,3H2

InChI Key

WSEBYCPASFXAKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)Cl)CS(=O)(=O)Cl

Origin of Product

United States

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